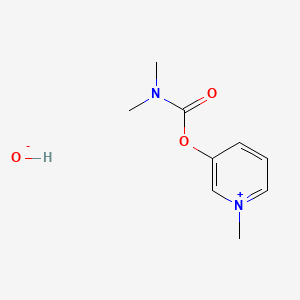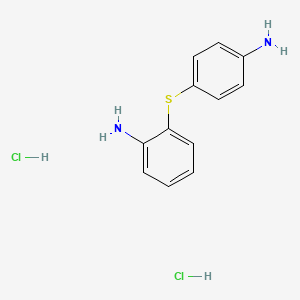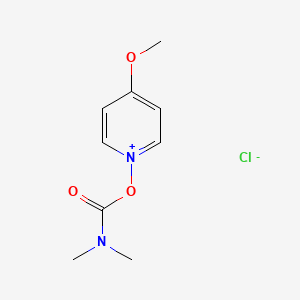
2'-(Chloromethyl)-6'-hydroxy-1'-methyl-5-(4-methyl-1-piperazinyl)-(2,5'-bi-1H-benzimidazole)-4',7'-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-(Chloromethyl)-6’-hydroxy-1’-methyl-5-(4-methyl-1-piperazinyl)-(2,5’-bi-1H-benzimidazole)-4’,7’-dione is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities, including antiviral, antifungal, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Chloromethyl)-6’-hydroxy-1’-methyl-5-(4-methyl-1-piperazinyl)-(2,5’-bi-1H-benzimidazole)-4’,7’-dione involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the piperazine moiety: This step involves the nucleophilic substitution reaction of the benzimidazole intermediate with 4-methyl-1-piperazine.
Chloromethylation and hydroxylation: The final steps involve the chloromethylation of the benzimidazole ring followed by hydroxylation to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: Due to its benzimidazole core, it can be explored for its antiviral, antifungal, and anticancer properties.
Pharmaceutical Research: It can be used as a lead compound for the development of new drugs targeting specific diseases.
Biological Studies: Its interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It can be used in the synthesis of other complex organic molecules for various industrial applications.
作用机制
The mechanism of action of 2’-(Chloromethyl)-6’-hydroxy-1’-methyl-5-(4-methyl-1-piperazinyl)-(2,5’-bi-1H-benzimidazole)-4’,7’-dione involves its interaction with specific molecular targets in the body. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine moiety can enhance its binding affinity and specificity towards these targets. The exact pathways and molecular targets would require further experimental studies to elucidate.
相似化合物的比较
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
Piperazine derivatives: Known for their pharmacological properties, including antipsychotic and antiemetic effects.
Chloromethyl derivatives: Compounds with chloromethyl groups are often used in medicinal chemistry for their reactivity and ability to form various derivatives.
Uniqueness
2’-(Chloromethyl)-6’-hydroxy-1’-methyl-5-(4-methyl-1-piperazinyl)-(2,5’-bi-1H-benzimidazole)-4’,7’-dione is unique due to the combination of the benzimidazole core with the piperazine moiety and the presence of both chloromethyl and hydroxy groups. This unique structure provides it with a distinct set of chemical and biological properties that can be exploited for various applications.
属性
CAS 编号 |
188299-93-6 |
|---|---|
分子式 |
C21H21ClN6O3 |
分子量 |
440.9 g/mol |
IUPAC 名称 |
2-(chloromethyl)-7-hydroxy-3-methyl-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]benzimidazole-4,5-dione |
InChI |
InChI=1S/C21H21ClN6O3/c1-26-5-7-28(8-6-26)11-3-4-12-13(9-11)24-21(23-12)15-18(29)16-17(20(31)19(15)30)27(2)14(10-22)25-16/h3-4,9,29H,5-8,10H2,1-2H3,(H,23,24) |
InChI 键 |
KBABJWHEUNEVEU-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C(=O)C4=O)N(C(=N5)CCl)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![[(3S,3aR,6S,6aS)-3-[4-[3-(6,7-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12712330.png)
